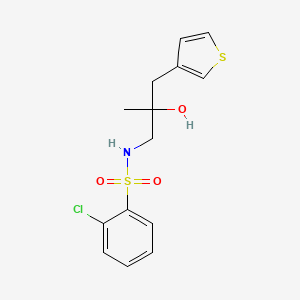

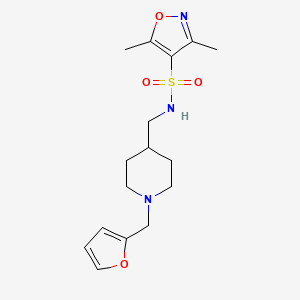

S-(2-chlorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

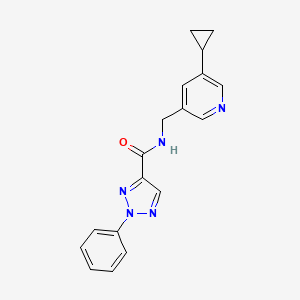

S-(2-chlorophenyl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. The compound was first synthesized in 2003 and has since undergone numerous scientific studies to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Aplicaciones Científicas De Investigación

Electronic Transport in Polymers

Poly(azomethine sulfone)s have been investigated for their semiconducting properties, showing typical behaviors related to electronic transport mechanisms. These properties and their correlations with chemical structures have been established, highlighting their potential in materials science applications (Rusu et al., 2007).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for potential use in fuel cells. These copolymers show higher proton conductivity and mechanical properties than their random counterparts, making them promising materials for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009). Locally and densely sulfonated poly(ether sulfone)s also exhibit efficient proton conduction, further supporting their suitability for fuel cell applications (Matsumoto, Higashihara, & Ueda, 2009).

Biocatalysis in Drug Metabolism

The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds has been demonstrated, providing a method for generating sufficient quantities of metabolites for structural characterization. This approach supports drug development processes by enabling detailed analysis of drug metabolism (Zmijewski et al., 2006).

Antithromboxane Therapies

Research on cyclopentane-1,3-dione thromboxane receptor antagonists, derived from sulfonamido-substituted compounds, has led to the discovery of potent new analogues. These findings have implications for developing antithromboxane therapies, showcasing the therapeutic potential of sulfonamido derivatives (Wang et al., 2014).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or carbon-based molecules in its target of action.

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling process, which this compound may be involved in, is a key pathway in organic synthesis . This process can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

The suzuki–miyaura coupling process, which this compound may be involved in, can result in the formation of new carbon-carbon bonds . This can lead to the creation of new organic molecules or the modification of existing ones, potentially altering their biological activity.

Action Environment

It’s worth noting that the suzuki–miyaura coupling process, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.

Propiedades

IUPAC Name |

2-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVDJUCCKPPMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)

![N-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2935967.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2935976.png)